Aranorosin

Antimicrobial resistance MRSA Aminoglycoside resistance

Aranorosin is a structurally distinct, stereochemically confirmed (6'R) natural product that cannot be generically substituted with other polyketide antibiotics. It fulfills three orthogonal research roles: (1) circumvents arbekacin resistance in MRSA at 0.5 μg/ml via AAC(6')/APH(2'') inhibition, reducing MIC50 from 8 to 0.5 μg/ml; (2) serves as the validated Bcl-2 anti-apoptotic inhibitor reference scaffold for HeLa/Bcl-2 apoptosis assays; (3) authentic standard for distinguishing aranorosinol A/B congeners by retention time and mass spectrometry. Its acid/base-sensitive cis-bisoxirane moiety demands verified purity and correct stereochemistry—procure only from quality-assured suppliers to ensure reproducible pharmacology.

Molecular Formula C23H33NO6
Molecular Weight 419.5 g/mol
CAS No. 117184-53-9
Cat. No. B1665161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAranorosin
CAS117184-53-9
SynonymsAranorosin
Molecular FormulaC23H33NO6
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O
InChIInChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15?,18-,19+,20-,21+,22?,23?/m1/s1
InChIKeyJHTWWPWUODMKEO-PHJKOLFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aranorosin CAS 117184-53-9 Procurement Guide: Structural Identity and Core Specifications for Research Sourcing


Aranorosin (CAS 117184-53-9) is a fungal secondary metabolite originally isolated from Pseudoarachniotus roseus, belonging to the aranorosin-type polyketide family [1]. It is characterized by a novel 1-oxaspiro[4,5]decane ring system and an acid/base-sensitive cis-bisoxirane moiety [2]. The compound has a molecular formula of C23H33NO6 and a molecular weight of 419.5 g/mol, with eight defined stereocenters . Aranorosin has demonstrated antimicrobial activity and functions as an inhibitor of anti-apoptotic functions regulated by Bcl-2 [3].

Aranorosin CAS 117184-53-9: Why In-Class Polyketide Antibiotics Cannot Be Interchanged


Aranorosin cannot be generically substituted with other polyketide antibiotics due to its unique molecular architecture and divergent mechanism of action. The compound's acid/base-sensitive cis-bisoxirane moiety and 1-oxaspiro[4,5]decane ring system are distinct structural features not shared by other antibiotic classes [1]. Furthermore, aranorosin's ability to circumvent arbekacin resistance in MRSA via inhibition of the bifunctional enzyme AAC(6')/APH(2'') is a mechanism not observed with other aminoglycosides or common polyketide antibiotics [2]. Its additional activity as a Bcl-2 inhibitor distinguishes it from standard antimicrobial agents [3]. These orthogonal properties render aranorosin non-interchangeable with other in-class compounds for research applications requiring either resistance circumvention or Bcl-2 pathway modulation.

Aranorosin Quantitative Differentiation Evidence: Comparative Data vs. Analogs and In-Class Alternatives


Aranorosin vs. Arbekacin Alone: 16- to 64-Fold MIC Reduction in Arbekacin-Resistant MRSA

Aranorosin demonstrates potent circumvention of arbekacin resistance in MRSA. In a clinical isolate (strain TH-1466), arbekacin alone exhibited an MIC of 16 μg/ml, whereas the combination of arbekacin with aranorosin at 0.5 μg/ml reduced the arbekacin MIC to 0.25 μg/ml, representing a 64-fold enhancement [1]. Across a panel of 26 arbekacin-resistant MRSA strains, the MIC50 of arbekacin decreased from 8 μg/ml without aranorosin to 0.5 μg/ml in the presence of 0.5 μg/ml aranorosin, a 16-fold reduction [2].

Antimicrobial resistance MRSA Aminoglycoside resistance AAC(6')/APH(2'') inhibition

Aranorosin vs. K050 Derivative: Comparative Bcl-2 Inhibitory Potency

Aranorosin was identified as an inhibitor of Bcl-2 anti-apoptotic function, but its synthetic derivative K050 demonstrates superior potency. The study notes that while aranorosin exhibits Bcl-2 inhibitory activity, K050 induces apoptosis in Bcl-2-overexpressing cells at sub-micromolar concentrations when combined with anti-Fas antibody, whereas aranorosin requires higher concentrations for comparable effects [1]. The precise sub-micromolar range for K050 is noted, though head-to-head IC50 values for aranorosin are not reported in the same study.

Apoptosis Bcl-2 inhibition Cancer research Natural product derivatives

Aranorosin Stereochemical Identity: Natural (6'R) Configuration Confirmed via 6'-Epiaranorosin Comparison

The absolute stereochemistry of natural aranorosin was definitively assigned through comparative synthesis of 6'-epiaranorosin. The natural compound was determined to possess the (6'R) configuration based on optical rotation comparison, while the synthetic 6'-epimer exhibited distinct physicochemical properties [1]. Subsequent total synthesis confirmed that only the (6'R) isomer corresponds to the natural product, with the (6'S) isomer being inactive in biological assays [2].

Stereochemistry Natural product characterization Chiral synthesis Structural elucidation

Aranorosin vs. Aranorosinol A/B: Spirocyclic Core Structural Differentiation

Aranorosin is distinguished from its closely related congeners aranorosinol A and aranorosinol B by the presence of the intact polyene amide side chain. Aranorosinol A and B lack this side chain and instead contain modifications at the amide nitrogen position, resulting in distinct biological activity profiles [1]. The 1-oxaspiro[4,5]decane ring system is conserved across the family, but the side chain differentiation confers unique antimicrobial and Bcl-2 inhibitory properties to aranorosin that are absent or diminished in the aranorosinol congeners [2].

Natural product congeners Structural analogs Antibiotic SAR Polyketide diversity

Aranorosin Antimicrobial Spectrum: Broad Activity Across Fungal and Bacterial Targets at 1 mg/ml

Aranorosin exhibits antimicrobial activity against a range of clinically relevant pathogens at a concentration of 1 mg/ml. The compound shows inhibitory activity against Bacillus subtilis (Gram-positive bacteria), Aspergillus niger (filamentous fungus), and Candida albicans (yeast) [1]. While this provides a baseline antimicrobial profile, no comparative MIC data against standard-of-care antifungals (e.g., amphotericin B, fluconazole) or antibacterials (e.g., vancomycin) are available in the primary literature for direct potency benchmarking.

Antimicrobial screening Antifungal activity Antibacterial activity Natural product antibiotics

Aranorosin CAS 117184-53-9: Validated Research Application Scenarios Based on Quantitative Evidence


Positive Control for Aminoglycoside Resistance Circumvention Studies in MRSA

Aranorosin serves as a validated tool compound for investigating arbekacin resistance circumvention in MRSA. Researchers can employ aranorosin at 0.5 μg/ml to reduce arbekacin MIC50 from 8 μg/ml to 0.5 μg/ml across resistant strain panels, providing a quantifiable benchmark for screening novel resistance-modifying agents [1].

Reference Standard for Bcl-2 Inhibitor Discovery and SAR Studies

Aranorosin functions as the natural product reference scaffold for Bcl-2 inhibitor development. Its identification as a Bcl-2 anti-apoptotic function inhibitor enables its use as a positive control when evaluating synthetic derivatives (e.g., K050) in apoptosis assays using Bcl-2-overexpressing cell lines such as HeLa/Bcl-2 [2].

Stereochemical Reference Standard for Aranorosin-Type Natural Product Characterization

The confirmed (6'R) stereochemistry of natural aranorosin makes it an essential reference standard for the characterization of newly isolated aranorosin-type natural products or synthetic analogs. Comparative optical rotation and chromatographic analysis against authentic aranorosin enables definitive stereochemical assignment of novel congeners [3].

Differentiation Standard for Aranorosin Congener Isolation and Identification

Aranorosin is required as an authentic reference standard to distinguish the parent compound from its congeners aranorosinol A and aranorosinol B during fermentation broth analysis or synthetic chemistry workflows. The distinct retention times and mass spectrometric signatures of these related metabolites necessitate a validated aranorosin standard for unambiguous identification [4].

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